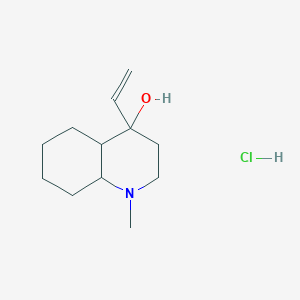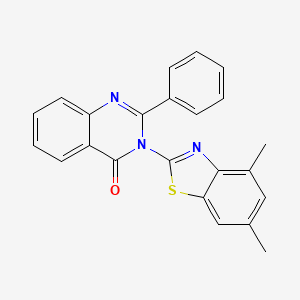
3-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Métodos De Preparación
The synthesis of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step reactions. One common synthetic route starts with the preparation of the intermediate 4,6-dimethylbenzo[d]thiazole, which is then reacted with 2-phenylquinazolin-4(3H)-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or quinazolinone rings are replaced by other groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an anticancer and anti-inflammatory agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell signaling pathways .
Comparación Con Compuestos Similares
3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: Lacks the benzothiazole moiety, resulting in different biological activities.
4,6-Dimethylbenzo[d]thiazol-2-yl derivatives: These compounds have similar structural features but differ in their quinazolinone moiety, leading to variations in their chemical and biological properties.
The uniqueness of 3-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Propiedades
Número CAS |
918154-70-8 |
|---|---|
Fórmula molecular |
C23H17N3OS |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
3-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H17N3OS/c1-14-12-15(2)20-19(13-14)28-23(25-20)26-21(16-8-4-3-5-9-16)24-18-11-7-6-10-17(18)22(26)27/h3-13H,1-2H3 |
Clave InChI |
CFABDIWQPQXMFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


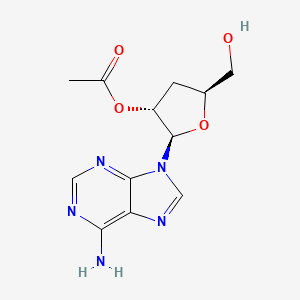
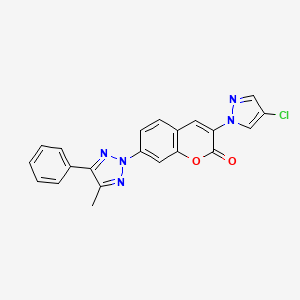
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
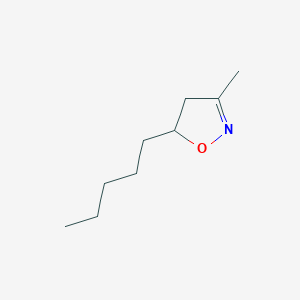
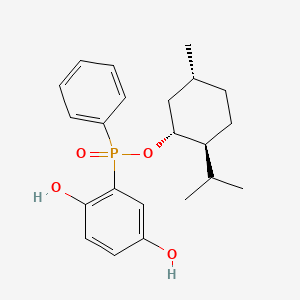
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
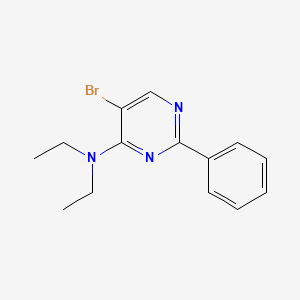
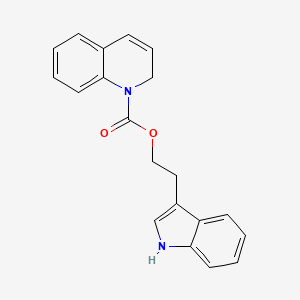
![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)
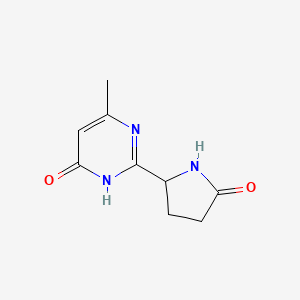
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
